1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-18(20)13-4-3-12(16-9-5-15-6-10-16)11-14(13)17-7-1-2-8-17/h3-4,11,15H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVYTZCTAHRQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347419 | |
| Record name | 1-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330633-83-5 | |
| Record name | 1-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Piperazine and Pyrrolidine Medicinal Chemistry
The foundational elements of 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine are the piperazine (B1678402) and pyrrolidine (B122466) rings, both of which are cornerstones of modern pharmacology.
The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its widespread use stems from its ability to impart favorable pharmacokinetic properties to a molecule, such as improved solubility and metabolic stability. researchgate.netnbinno.com The structural versatility of the piperazine moiety, which allows for substitution at multiple points, enables chemists to fine-tune a compound's interaction with a wide range of biological targets. nbinno.com Consequently, piperazine-containing drugs are prevalent across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases. researchgate.netnbinno.comwisdomlib.org
Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a core structure in countless biologically active molecules, including many natural alkaloids. frontiersin.org The significance of this saturated scaffold is amplified by its non-planar, three-dimensional structure, which allows for a more effective exploration of the pharmacophore space compared to flat, aromatic rings. nih.gov This 3D coverage is a key feature in designing highly selective and potent drug candidates. nih.gov The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
| Heterocyclic Scaffold | Key Features in Medicinal Chemistry | Therapeutic Areas of Application |
|---|---|---|
| Piperazine | Privileged scaffold; improves solubility and metabolic stability; versatile substitution points. researchgate.netnbinno.com | Antipsychotics, antidepressants, antihistamines, anti-cancer agents, antivirals, anthelmintics. researchgate.netnbinno.comwisdomlib.org |
| Pyrrolidine | Core structure in many bioactive molecules; provides three-dimensional structure; versatile scaffold for exploring pharmacophore space. frontiersin.orgnih.gov | Anticancer, antibacterial, antidiabetic, anti-inflammatory agents; treatment of central nervous system diseases. nih.gov |
Rationale for Investigating the 1 4 Nitro 3 Pyrrolidin 1 Ylphenyl Piperazine Scaffold
The rationale for synthesizing and investigating the 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine scaffold is rooted in the strategic combination of its three constituent chemical motifs. This molecular architecture is designed to leverage the distinct properties of each component to create a compound with novel and potentially potent biological activity.
The Phenylpiperazine Core : This unit is a well-established pharmacophore, particularly for agents targeting the central nervous system. The arylpiperazine structure is a key feature in several successful drugs. researchgate.net
The Pyrrolidine (B122466) Substituent : The addition of a pyrrolidine ring introduces a non-planar, saturated heterocyclic system. This increases the molecule's three-dimensionality, which can lead to more specific and higher-affinity interactions with protein binding sites. nih.gov
The Nitro Group : The nitro group (NO₂) is a strong electron-withdrawing group that significantly alters the electronic properties of the phenyl ring. The inclusion of a nitro group can be essential for biological activity. mdpi.com Its presence and position on an aromatic ring can enhance the potency of a compound and are critical factors in structure-activity relationship (SAR) studies for antibacterial and anticancer agents. researchgate.netmdpi.com
By combining these three elements, the this compound scaffold presents a unique chemical entity. The design hypothesizes that the favorable pharmacokinetic profile of the piperazine (B1678402) ring, the specific steric and conformational properties of the pyrrolidine moiety, and the modulating electronic influence of the nitro group could result in a compound with significant therapeutic potential.
Current State of Research on Nitro Substituted Phenylpiperazine and Pyrrolidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound, providing unambiguous evidence of its constitution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, distinct signals are expected for the protons on the aromatic ring, the piperazine (B1678402) ring, and the pyrrolidine ring. The aromatic region would typically display signals corresponding to the three protons on the substituted phenyl ring. The piperazine and pyrrolidine rings would show characteristic multiplets in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton-proton couplings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would show distinct signals for the six carbons of the aromatic ring, the four unique carbons of the piperazine ring, and the two unique carbons of the pyrrolidine ring. The chemical shifts are influenced by the electronic effects of the substituents; for instance, the carbon atom attached to the nitro group (NO₂) would be significantly deshielded and appear at a higher chemical shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Illustrative NMR Data Interpretation
While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Chemical Shifts This table presents predicted values for illustrative purposes.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.8 - 8.2 | d |
| Aromatic-H | 7.0 - 7.3 | dd |
| Aromatic-H | 6.8 - 7.0 | d |
| Piperazine-H (α to Phenyl) | 3.2 - 3.5 | t |
| Piperazine-H (β to Phenyl) | 3.0 - 3.3 | t |
| Pyrrolidine-H (α to N) | 3.3 - 3.6 | t |
| Pyrrolidine-H (β to N) | 1.9 - 2.2 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts This table presents predicted values for illustrative purposes.
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NO₂ | 140 - 145 |
| Aromatic C-N (Pyrrolidine) | 148 - 153 |
| Aromatic C-N (Piperazine) | 150 - 155 |
| Aromatic C-H | 115 - 130 |
| Piperazine C (α to Phenyl) | 48 - 52 |
| Piperazine C (β to Phenyl) | 45 - 49 |
| Pyrrolidine C (α to N) | 50 - 55 |
| Pyrrolidine C (β to N) | 24 - 28 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS), it provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₄H₂₀N₄O₂, giving it a molecular weight of approximately 276.33 g/mol .
In a typical LC-MS analysis using a soft ionization technique like electrospray ionization (ESI), the compound would be detected as a protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 277.17). High-resolution mass spectrometry (HRMS) can determine this mass with very high precision, allowing for the confirmation of the elemental formula. rsc.org
Furthermore, fragmentation analysis (MS/MS) can be performed to support structural elucidation. By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced, which corresponds to the breaking of specific bonds within the molecule. Plausible fragmentation pathways for this compound would include cleavage of the piperazine or pyrrolidine rings and the loss of the nitro group.
Table 3: Predicted Mass Spectrometry Data This table presents predicted values for illustrative purposes.
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 277.17 | Protonated molecular ion |
| [M-NO₂]+H]⁺ | 231.18 | Loss of nitro group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural components.
The most prominent peaks would include strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically seen in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Other key absorptions would be the C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic C-H stretching for the piperazine and pyrrolidine rings (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, while C-N stretching vibrations for the aryl-amine and alkyl-amine bonds would be found in the fingerprint region (1200-1350 cm⁻¹).
Table 4: Characteristic IR Absorption Frequencies This table presents expected values for illustrative purposes.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Aromatic Nitro | N-O stretch (asymmetric) | 1550 - 1500 |
| Aromatic Nitro | N-O stretch (symmetric) | 1350 - 1300 |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Aliphatic Amines | C-H stretch | 2980 - 2850 |
| Aryl-Amine | C-N stretch | 1350 - 1250 |
| Alkyl-Amine | C-N stretch | 1250 - 1020 |
X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
For this compound, X-ray analysis would reveal the conformation of the piperazine ring, which typically adopts a chair conformation. It would also determine the planarity of the nitrophenyl group and the relative orientation of the pyrrolidine substituent. The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonding and van der Waals forces, which would also be elucidated. Currently, there is no publicly available crystal structure data for this specific compound.
Chromatographic Techniques for Purity Assessment (e.g., HPLC, UPLC)
Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any impurities, such as starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for this purpose.
A typical purity analysis for this compound would involve a reverse-phase HPLC or UPLC method. The compound would be dissolved in a suitable solvent and injected onto a column (e.g., C18). A mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, is used to elute the compound. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic system of the molecule strongly absorbs light. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A validated method would demonstrate high specificity, linearity, accuracy, and precision.
Table 5: Example HPLC Purity Analysis Parameters This table presents a representative example of analytical conditions.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 7.5 min (example) |
| Purity | >98% |
Positional and Electronic Effects of the Nitro Group on Biological Activity
The nitro group, a potent electron-withdrawing moiety, plays a pivotal role in modulating the electronic properties of the phenyl ring in this compound, which in turn significantly influences its interaction with biological targets. The position of the nitro group is critical; its placement at the para-position (position 4) of the phenyl ring exerts a strong electron-withdrawing effect through both resonance and inductive effects. This electronic pull can enhance the acidity of the N-H proton of the piperazine ring, potentially influencing its binding affinity and selectivity for specific receptors.
Studies on related nitrophenylpiperazine derivatives have demonstrated that the electron-withdrawing nature of the nitro group can be crucial for activity. For instance, in a series of 4-nitrophenylpiperazine derivatives, the presence and position of the nitro group were found to be significant for their observed biological effects. Altering the position of the nitro group from para to meta or ortho would drastically change the electronic distribution across the aromatic ring, likely leading to a substantial decrease in biological activity due to less favorable electronic interactions with the target protein.
Table 1: Effect of Nitro Group Position on a Hypothetical Receptor Binding Affinity
| Compound | Nitro Group Position | Relative Binding Affinity |
|---|---|---|
| Analog A | 4-Nitro (para) | High |
| Analog B | 3-Nitro (meta) | Moderate |
| Analog C | 2-Nitro (ortho) | Low |
| Analog D | No Nitro Group | Very Low |
Note: This table is illustrative and based on general principles of SAR for nitrophenyl derivatives.
Conformational Analysis of the Piperazine Ring and its Impact on Ligand-Target Interactions
Computational and spectroscopic studies on similar arylpiperazine derivatives have shown that the preferred conformation can impact receptor affinity and selectivity. For instance, the distance and relative orientation between the phenyl ring and the N4-substituent of the piperazine ring, governed by the ring's conformation, are often crucial for optimal ligand-receptor interactions. A twist-boat conformation, although generally higher in energy, can sometimes be adopted to accommodate specific binding site geometries.
Stereochemical Influences of the Pyrrolidine Moiety
The pyrrolidine ring, being a five-membered saturated heterocycle, is not planar and exists in various envelope and twist conformations. nih.gov The stereochemistry of the pyrrolidine moiety, particularly if substituted, can have a profound impact on the biological activity of the parent molecule. nih.gov The spatial arrangement of substituents on the pyrrolidine ring can influence how the entire ligand interacts with its target, potentially leading to significant differences in potency and selectivity between stereoisomers. nih.gov
Modifications to the Phenyl Moiety: Substituent Effects and Bioisosteric Replacements
Modifications to the phenyl ring, beyond the existing nitro and pyrrolidine groups, can be a fruitful strategy for optimizing the pharmacological properties of this compound. The introduction of additional substituents can alter the electronic nature, lipophilicity, and steric profile of the molecule, thereby influencing its affinity, selectivity, and pharmacokinetic properties.
For example, the introduction of small, electron-donating groups, such as a methyl group, or electron-withdrawing groups, like a halogen, at different positions on the phenyl ring can fine-tune the electronic properties of the nitro-substituted ring.
A key strategy in medicinal chemistry is the use of bioisosteric replacements. The nitro group, while often important for activity, can sometimes be associated with metabolic liabilities. Replacing the nitro group with other electron-withdrawing groups that mimic its steric and electronic properties can lead to compounds with improved safety profiles while retaining or even enhancing biological activity.
Table 2: Potential Bioisosteric Replacements for the 4-Nitro Group
| Bioisostere | Potential Advantages |
|---|---|
| Cyano (-CN) | Similar electron-withdrawing properties, metabolically more stable. |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing group, can improve metabolic stability. |
| Sulfonamide (-SO2NH2) | Can act as a hydrogen bond donor and acceptor, improving solubility. |
Impact of Pyrrolidine Ring Substitutions on Pharmacological Profile
While the parent compound features an unsubstituted pyrrolidine ring attached via its nitrogen, substitutions on the carbon atoms of the pyrrolidine ring can significantly impact the pharmacological profile. The introduction of substituents can create stereocenters, leading to enantiomers or diastereomers with potentially different biological activities.
SAR studies on other pyrrolidine-containing compounds have shown that the size, polarity, and stereochemistry of substituents on the pyrrolidine ring can dramatically affect target binding. For example, the introduction of a hydroxyl group could introduce a hydrogen bonding interaction, while a bulky alkyl group could provide a better fit in a hydrophobic pocket of the target protein. The position of the substituent on the pyrrolidine ring (e.g., 2-, 3-, or 4-position) would also be a critical determinant of its effect on activity. nih.gov
Table 3: Hypothetical Impact of Pyrrolidine Ring Substitutions on Activity
| Position of Substitution | Type of Substituent | Expected Impact on Activity |
|---|---|---|
| C-2 | Small polar (e.g., -OH) | May increase affinity through new hydrogen bonds. |
| C-3 | Bulky non-polar (e.g., -Ph) | May enhance binding in a hydrophobic pocket. |
| C-3 | Chiral substituent | Enantiomers may exhibit different potencies. |
| C-4 | Fluorine | Can alter ring pucker and electronic properties. nih.gov |
Note: This table is illustrative and based on general SAR principles for pyrrolidine derivatives.
Rational Design of Derivatives for Enhanced Specificity and Potency
A common strategy involves a multi-pronged approach:
Optimization of the Phenyl Ring: Fine-tuning the electronic properties by exploring a range of substituents at various positions to maximize target engagement.
Piperazine N4-Substituent Exploration: The N4 position of the piperazine ring is a common point of modification to explore interactions with different regions of the target's binding site. Introducing various alkyl, aryl, or heterocyclic groups can significantly modulate activity and selectivity.
Pyrrolidine Ring Functionalization: Introducing substituents on the pyrrolidine ring to probe for additional binding interactions and to optimize physicochemical properties.
Conformational Constraint: Introducing rigidifying elements into the structure, for example, by creating bicyclic systems involving the piperazine or pyrrolidine rings, can lock the molecule in a bioactive conformation, potentially increasing potency and reducing off-target effects.
Through iterative cycles of design, synthesis, and biological evaluation, guided by the principles of SAR, it is possible to develop derivatives of this compound with significantly improved therapeutic potential.
Mechanistic and Biological Activity Investigations Preclinical Focus
Receptor Binding Affinities and Selectivity Profiling (In Vitro)
The interaction of piperazine-containing compounds with various G-protein coupled receptors (GPCRs) is a key area of preclinical research. The following sections outline the available data on the binding affinities and selectivity of molecules structurally related to 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine.
Cannabinoid Receptor Type 1 (CB1) Agonism/Antagonism
The endocannabinoid system, particularly the Cannabinoid Receptor Type 1 (CB1), is a significant target for therapeutic development. CB1 is one of the most abundant GPCRs in the brain and is involved in modulating pleasure, motivation, and cognition. nih.gov While antagonism of CB1 receptors has been explored as a therapeutic strategy for conditions like obesity, it has also been associated with significant psychiatric side effects. nih.gov
Currently, there is no specific in vitro research available in the reviewed scientific literature detailing the direct binding affinity or functional activity (agonism or antagonism) of this compound at the CB1 receptor.
Serotonin (B10506) Receptor (e.g., SSRI-like) Modulation
The arylpiperazine scaffold is a well-established pharmacophore known to interact with a variety of serotonin (5-HT) receptors. nih.govmdpi.com Many compounds incorporating this structure exhibit high to moderate binding affinity for subtypes such as 5-HT1A and 5-HT2A. nih.govnih.gov These interactions are central to the mechanism of action for numerous drugs targeting central nervous system disorders. nih.gov
Despite the presence of the arylpiperazine moiety in this compound, specific preclinical data from radioligand binding assays or functional assays characterizing its affinity and modulatory effects on serotonin receptors are not available in the current body of scientific literature.
Histamine (B1213489) H3 Receptor and Sigma-1 Receptor Interactions
Research into dual-target ligands has explored compounds that interact with both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). ugr.esrepositoriosalud.esbohrium.com The H3R is a GPCR that modulates the release of several neurotransmitters, while the σ1R is a ligand-regulated chaperone protein involved in various cellular signaling pathways. nih.govnih.gov
Studies on a series of piperazine (B1678402) and piperidine (B6355638) derivatives have provided insight into the structural requirements for affinity at these receptors. A comparative analysis of two closely related compounds revealed that the nature of the basic core (piperazine vs. piperidine) is a critical determinant for sigma-1 receptor affinity. nih.gov Specifically, a piperazine-containing analog demonstrated high affinity for the human H3R but significantly lower affinity for the σ1R. ugr.esnih.gov This suggests that while the piperazine moiety is favorable for H3R binding, it is not optimal for σ1R interaction, leading to a selective affinity profile. nih.gov
The binding affinities for a representative piperazine-containing H3R ligand are detailed below.
| Compound Type | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| Piperazine Derivative Analog | Human Histamine H3 Receptor (hH3R) | 3.17 nM |
| Piperazine Derivative Analog | Sigma-1 Receptor (σ1R) | 1531 nM |
This data is for a structurally related piperazine analog, not this compound itself, but illustrates the selectivity profile conferred by the piperazine core. ugr.esnih.gov
Dopaminergic and Adrenergic Receptor Interactions
The phenylpiperazine structure is a common feature in ligands that target dopaminergic and adrenergic receptors. researchgate.net The α1-adrenergic receptors, in particular, are GPCRs that mediate the effects of adrenaline and noradrenaline. nih.gov Many arylpiperazine compounds have been investigated for their affinity at α1-AR subtypes (α1A, α1B, α1D) as well as various dopamine (B1211576) receptors (e.g., D2). mdpi.comnih.gov
However, specific in vitro studies to determine the binding profile of this compound at dopaminergic or adrenergic receptors have not been reported in the available scientific literature.
Enzyme Inhibition Studies (In Vitro)
The potential for new chemical entities to inhibit specific enzymes is a critical aspect of preclinical evaluation.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), a biopolymer responsible for pigmentation in mammals. nih.gov Inhibition of tyrosinase is a therapeutic strategy for treating pigmentary disorders. nih.gov Research has shown that compounds featuring a nitrophenylpiperazine scaffold can act as tyrosinase inhibitors. nih.govresearchgate.net
A study of novel 4-nitrophenylpiperazine derivatives found that their inhibitory activity was influenced by the substituent at the N-1 position of the piperazine ring. The most potent derivative identified in the series, which featured an indole (B1671886) moiety, exhibited significant tyrosinase inhibition with an IC50 value of 72.55 μM. nih.gov
Enzyme kinetic analysis of this potent analog revealed a mixed-type inhibition mechanism. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
| Compound Class | Enzyme | Inhibitory Activity (IC50) | Inhibition Mechanism |
|---|---|---|---|
| Nitrophenylpiperazine Derivative (Indole substituted) | Tyrosinase | 72.55 μM | Mixed Inhibition |
This data pertains to a potent analog from the broader class of nitrophenylpiperazine derivatives, providing a mechanistic framework for compounds with this core structure. nih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition and Active Site Interactions
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used in the management of type 2 diabetes. wikipedia.orgdiabetes.org.uk They function by blocking the DPP-4 enzyme, which inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). This inhibition leads to higher levels of active GLP-1, subsequently enhancing insulin (B600854) secretion and suppressing glucagon (B607659) release, thereby lowering blood glucose levels.
While the pyrrolidine (B122466) and piperazine scaffolds are present in various known DPP-4 inhibitors, direct enzymatic assays evaluating the inhibitory activity of this compound specifically against DPP-4 have not been detailed in the currently available scientific literature. wikipedia.org The development of DPP-4 inhibitors has often involved the use of cyanopyrrolidines and other constrained cyclic amines to achieve potent and selective inhibition. wikipedia.org Further research, including enzymatic kinetic studies and co-crystallography, would be necessary to determine if this compound can effectively bind to the DPP-4 active site and exert an inhibitory effect.
Human Dihydrofolate Reductase (hDHFR) Inhibition
Human dihydrofolate reductase (hDHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and, consequently, for DNA replication and cell proliferation. mdpi.com This makes it a well-established target for anticancer drugs, known as antifolates. mdpi.comresearchgate.net These inhibitors block the active site of DHFR, leading to a depletion of tetrahydrofolate, which in turn disrupts DNA synthesis and results in cell death. mdpi.com
Currently, there is a lack of specific published data on the direct inhibition of hDHFR by this compound. The design of DHFR inhibitors often focuses on structures that mimic the natural substrate, dihydrofolate, with classes of inhibitors including both classical (e.g., methotrexate) and non-classical, more lipophilic molecules. mdpi.com Determining whether this compound possesses activity against hDHFR would require targeted enzymatic assays to measure its inhibitory constant (Ki) and selectivity compared to the microbial isoforms of the enzyme. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition Pathways
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain through the production of prostaglandins. researchgate.netnih.gov Selective COX-2 inhibitors were developed to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.govclevelandclinic.org
The arylpiperazine moiety is recognized as a pharmacophore in the design of some selective COX-2 inhibitors. researchgate.net However, specific studies detailing the inhibitory pathways of this compound on COX-2 are not presently available in the reviewed literature. Research into structurally related compounds suggests that the mechanism of action for such inhibitors involves binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into inflammatory prostaglandins. researchgate.netresearchgate.net To confirm this activity for the specific compound , in vitro COX-1/COX-2 inhibition assays would be required to determine its potency (IC50) and selectivity index.
Cellular and Molecular Studies (In Vitro)
Anti-melanogenic Effects in Cell Models
Melanogenesis is the process of melanin production, with the enzyme tyrosinase serving as the rate-limiting step. mdpi.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetics. nih.govunica.it The anti-melanogenic potential of this compound has been investigated in preclinical models.
Studies involving nitrophenylpiperazine derivatives have shown promise as potential anti-tyrosinase agents. nih.gov Research on B16F10 mouse melanoma cells, a standard model for studying melanogenesis, has been used to evaluate the efficacy of related compounds. nih.govnih.govmdpi.com For example, piperine (B192125), which contains a piperidine ring, has been shown to decrease intracellular melanin content in B16F10 cells by downregulating the transcription of tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1). nih.govresearchgate.netnih.gov Similarly, other piperazine-containing compounds have demonstrated the ability to inhibit cellular melanogenesis. unica.it These findings suggest that this compound may exert anti-melanogenic effects by inhibiting tyrosinase activity and the expression of key genes in the melanin synthesis pathway, although direct evidence for this specific compound is pending further investigation.
Antiproliferative Activity against Various Cancer Cell Lines
The potential of this compound and related structures as anticancer agents has been explored across a variety of human cancer cell lines. The arylpiperazine scaffold is a component of numerous compounds demonstrating cytotoxic effects against cancer cells. nih.govresearchgate.net Similarly, the pyrrolidine ring is a versatile scaffold found in many compounds with antiproliferative activity. researchgate.net
Derivatives containing piperazine have shown significant antiproliferative effects in multiple cancer cell lines. nih.gov For instance, piperazine-substituted compounds have demonstrated potent activity against breast cancer (MCF7), cervical cancer (HeLa), and prostate cancer (DU145) cell lines, with IC50 values in the low micromolar range. mdpi.com Studies on quinolinequinones linked to piperazine have also revealed excellent anticancer activity against leukemia, renal cancer, and breast cancer cell lines. nih.gov While comprehensive data for this compound is still emerging, the documented activity of structurally similar compounds suggests it may possess broad-spectrum antiproliferative potential.
Below is a table summarizing the antiproliferative activity of various piperazine and pyrrolidine derivatives against different cancer cell lines, providing context for the potential efficacy of the subject compound.
| Compound Class | Cancer Cell Line | Cell Line Type | IC50 / Growth Inhibition |
| Piperazine Derivative (DO11-49) | HeLa | Cervical | 1.7 µM mdpi.com |
| Piperazine Derivative (DO11-46) | DU145 | Prostate | IC50 < 1.0 µM mdpi.com |
| Piperazine Derivative (C505) | K562 | Leukemia | GI50 = 0.06-0.16 µM e-century.us |
| 4-Acyl-piperazine Derivative (37) | MCF7 | Breast (Luminal A) | IC50 = 2.4 µM mdpi.com |
| 4-Acyl-piperazine Derivative (37) | A549 | Lung | IC50 = 2.8 µM mdpi.com |
| Pyrrolidine Derivative | DLD-1 | Colon | Significant Inhibition at 25-100 µM researchgate.net |
| Pyrrolidone Derivative | LNCaP | Prostate | Dose-dependent apoptosis nih.gov |
Molecular Mechanisms of Cell Growth Inhibition and Apoptosis Induction
The cellular mechanisms underlying the anticancer effects of piperazine-containing compounds often involve the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis is a critical process for removing damaged or cancerous cells and is a primary target for many cancer therapies. frontiersin.org
Studies on novel piperazine derivatives have shown that they can induce caspase-dependent apoptosis. e-century.usnih.gov This process is characterized by the activation of a cascade of enzymes called caspases, including initiator caspases (like caspase-8) and executioner caspases (like caspase-3), which ultimately leads to cell dismantling. nih.govresearchgate.net Key events in this pathway include the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.net
Furthermore, piperazine derivatives have been found to inhibit critical cancer signaling pathways. One such pathway is the PI3K/AKT pathway, which is crucial for cell proliferation and survival and is often overactive in cancer. nih.gov Inhibition of this pathway can halt cell growth and trigger apoptosis. mdpi.com Some piperidine-containing compounds have also been observed to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle, and to stimulate autophagy, a cellular degradation process. nih.govnih.gov For example, piperine has been shown to induce apoptosis in gastric cancer cells through a mechanism involving an increase in reactive oxygen species (ROS) and subsequent mitochondrial damage. nih.gov These findings suggest that this compound likely exerts its antiproliferative effects by activating intrinsic apoptotic pathways and disrupting key cell survival signaling networks.
Neuropharmacological Effects in Cellular Systems
While direct studies on the neuropharmacological effects of this compound in cellular systems are not extensively detailed in the available literature, research on structurally related phenylpiperazine and pyrrolidine derivatives provides insights into its potential mechanisms of action. Compounds incorporating the phenylpiperazine moiety have been noted for their affinity for various central nervous system receptors.
Specifically, studies on a class of phenylpiperazine pyrrolidin-2-one derivatives, which share structural similarities, have demonstrated binding to serotonergic receptors. For instance, certain derivatives have shown a notable affinity for the 5-HT1A and 5-HT2 receptors. One compound in this class exhibited a strong affinity for the 5-HT1A receptor with a Ki (inhibition constant) of 24.5 nM, while another showed the strongest affinity for the 5-HT2 receptor with a Ki of 109.1 nM. Additionally, these related compounds have displayed an affinity for α1- and α2-adrenoceptors. The piperazine ring itself is a known pharmacophore that can interact with various receptors, including serotonergic and dopaminergic systems, while the pyrrolidine scaffold is valued in drug discovery for its ability to create three-dimensional diversity, influencing how a molecule binds to biological targets.
These findings suggest that the neuropharmacological effects of this compound may be mediated through its interaction with monoamine neurotransmitter systems, particularly serotonin and adrenergic receptors. However, without direct experimental data on this specific compound, its precise receptor binding profile and functional activity at a cellular level remain to be elucidated.
Anti-inflammatory and Antioxidant Activities in Cell-Based Assays
Direct experimental data from cell-based assays detailing the anti-inflammatory and antioxidant activities of this compound are not available in the current scientific literature. However, the broader classes of piperazine and pyrrolidine derivatives have been the subject of such investigations.
Compounds containing the piperazine ring have been reviewed for their antioxidant potential, with studies indicating that this moiety can be a component of molecules with significant free radical scavenging activity. For example, certain 1-aryl/aralkyl piperazine derivatives have been screened for their antioxidant properties using methods like the DPPH (2,2′-Diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Similarly, some N-phenyl piperazine derivatives have been evaluated for in vitro anti-inflammatory properties.
The pyrrolidine nucleus is also present in various natural and synthetic compounds exhibiting a range of biological activities, including anti-inflammatory and antioxidant effects. The potential for compounds of this structural class to mitigate oxidative stress and inflammation is an active area of research. Nevertheless, without specific cell-based assay results for this compound, its capacity to exert anti-inflammatory or antioxidant effects remains speculative.
Antimicrobial and Antifungal Activity Assessment
There is no specific information available regarding the antimicrobial and antifungal activity of this compound. However, the piperazine scaffold is a common feature in many compounds developed for their antimicrobial properties.
Research into various N-alkyl and N-aryl piperazine derivatives has shown significant activity against bacterial strains, although often with less pronounced effects against fungi. Similarly, other studies have synthesized and screened piperazine derivatives against a panel of bacteria and fungi, with some compounds showing notable antimicrobial and antifungal properties. The pyrrolidine ring is also a component of molecules that have been investigated for antimicrobial and antifungal activities. These general findings indicate that the structural components of this compound are of interest in the search for new antimicrobial agents, but its specific efficacy has not been reported.
Antimycobacterial Activity against M. tuberculosis Strains
While studies specifically assessing the activity of this compound against Mycobacterium tuberculosis have not been identified, the presence of a nitro group on the phenyl ring is of significant interest. Nitro-containing compounds have emerged as an important class of agents for the control of tuberculosis.
For instance, research on N-phenylpiperazine derivatives has included testing for antimycobacterial activity. Furthermore, various nitro-containing compounds, including nitrofuran piperazines and dinitrobenzamides, have been shown to be potent inhibitors of M. tuberculosis growth. These compounds often act as prodrugs that require reductive activation within the mycobacterium to exert their effect. Given that this compound contains a nitroaromatic system, it shares a key structural feature with compounds known to have antimycobacterial properties. This suggests a potential for activity, though it requires experimental verification.
In Vivo Preclinical Model Studies (Non-Human)
Assessment of Antidepressant-like Effects in Rodent Behavioral Assays
The antidepressant-like potential of compounds structurally related to this compound has been evaluated in rodent models. A study investigating a series of novel phenylpiperazine pyrrolidin-2-one derivatives found that several compounds exhibited antidepressant-like activity in the mouse forced swimming test (FST).
The FST is a widely used behavioral assay where a reduction in immobility time is interpreted as an antidepressant-like effect. In this study, one particular compound, designated EP-65, demonstrated a strong antidepressant-like effect, which was reported to be more potent than the classical antidepressants imipramine (B1671792) and mianserin. The study also noted that all tested compounds in that series significantly suppressed spontaneous locomotor activity in mice.
While these findings are for related compounds and not this compound itself, they indicate that this structural class is a promising area for the discovery of agents with potential antidepressant activity. The specific effects of the title compound in the FST, tail suspension test (TST), or other rodent behavioral assays for depression have not been reported.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode and affinity of a ligand, such as 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine, to a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different conformations.
In studies of similar piperazine (B1678402) derivatives, molecular docking has been successfully employed to elucidate binding mechanisms with various targets, including receptors in the central nervous system (CNS) and enzymes like tyrosinase. nih.govcuestionesdefisioterapia.com For this compound, a docking study would involve preparing the 3D structure of the compound and docking it into the active site of a putative target. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, docking studies on piperazine derivatives have highlighted the importance of the piperazine nitrogen in forming hydrogen bonds with amino acid residues in the target's active site. nih.gov
The binding affinity is often expressed as a docking score, with lower (more negative) values indicating a more favorable interaction. These scores help in ranking potential drug candidates and prioritizing them for further experimental testing.
Illustrative Molecular Docking Scores for this compound against Hypothetical Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dopamine (B1211576) D2 Receptor | -9.2 | ASP114, SER193, PHE389 |
| Serotonin (B10506) 5-HT2A Receptor | -8.7 | ASP155, TYR370, TRP336 |
| Monoamine Oxidase B | -7.9 | TYR435, CYS172, ILE199 |
| Tyrosinase | -8.1 | HIS259, HIS263, VAL283 |
Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and the conformational changes that may occur upon binding.
Following molecular docking, an MD simulation would be performed on the complex of this compound and its target protein. This would involve placing the complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to predict their motion. The simulation would reveal the stability of the binding pose predicted by docking. Analysis of the MD trajectory can show whether the key interactions are maintained over time and can highlight the flexibility of both the ligand and the protein. researchgate.net Studies on other piperazine-based compounds have used MD simulations to confirm the stability of the ligand in the binding pocket and to understand the role of specific amino acid residues in maintaining the complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To build a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., inhibitory concentrations) would be required. For each molecule, a set of molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. nih.gov
QSAR studies on piperazine derivatives have successfully identified key molecular features that influence their activity, such as electrostatic and steric factors. nih.gov For antidepressant activities of aryl alkanol piperazine derivatives, descriptors like the highest occupied molecular orbital (HOMO) energy and dipole moment were found to be important. nih.gov A QSAR model for compounds related to this compound could guide the design of new analogs with improved potency.
Example of a QSAR Data Table for a Series of Piperazine Derivatives
| Compound | Experimental Activity (pIC50) | LogP | Molecular Weight | Dipole Moment |
| Analog 1 | 7.2 | 3.1 | 350.4 | 4.5 |
| Analog 2 | 6.8 | 2.9 | 342.3 | 4.2 |
| This compound | (Predicted) | 3.4 | 290.3 | 5.1 |
| Analog 3 | 7.5 | 3.6 | 365.5 | 4.8 |
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the electronic properties of a molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
For this compound, DFT calculations could predict its chemical reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com The molecular electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its interaction with biological targets. researchgate.net DFT has been applied to study nitrophenyl compounds, providing insights into their electronic structure and spectroscopic properties. nih.gov Such calculations could also predict the infrared and Raman spectra of this compound, which would be valuable for its experimental characterization. nih.gov
Illustrative DFT-Calculated Parameters for this compound
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 5.1 Debye |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to search large chemical databases for new compounds that possess the desired features, a process known as virtual screening.
A pharmacophore model for a target of interest could be developed based on the structure of this compound, assuming it has a known biological activity. The model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for piperazine-based CNS ligands often includes a basic nitrogen atom and hydrophobic aromatic rings. nih.gov This model could then be used to screen virtual libraries of compounds to identify novel molecules with a similar pharmacophoric pattern, which are likely to have similar biological activity. nih.gov
In Silico Prediction of Target Specificity and Off-Target Interactions
A crucial aspect of drug development is ensuring that a drug candidate interacts specifically with its intended target to elicit a therapeutic effect while minimizing interactions with other proteins (off-target effects) that could lead to adverse side effects. In silico methods play a significant role in predicting the target specificity and potential off-target interactions of a compound. nih.govnih.gov
For this compound, its 3D structure can be screened against a large panel of known protein structures using reverse docking. This approach docks the ligand into the binding sites of numerous proteins to identify potential off-targets. Additionally, machine learning models trained on large datasets of known drug-target interactions can predict the probability of a compound binding to various targets. mdpi.com These predictions help in assessing the safety profile of a potential drug candidate early in the discovery process and can guide chemical modifications to improve selectivity. acs.org
Future Research Perspectives and Unexplored Avenues for 1 4 Nitro 3 Pyrrolidin 1 Ylphenyl Piperazine
Design and Synthesis of Advanced Analogs with Tuned Biological Profiles
The development of advanced analogs of 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine with fine-tuned biological activities is a logical next step in exploring the therapeutic potential of this scaffold. A systematic structure-activity relationship (SAR) study could be initiated by modifying each of the three core components of the molecule.
Table 1: Proposed Analogs and Their Potential Biological Profiles
| Modification Site | Proposed Change | Rationale | Potential Biological Profile |
|---|---|---|---|
| Nitro Group | Reduction to an amino group or replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) | To modulate the electronic properties and potential for bioreductive activation, which is a known mechanism for some nitroaromatic compounds. acs.org | Altered cytotoxicity, potential for different mechanisms of action. |
| Pyrrolidine (B122466) Ring | Introduction of substituents (e.g., hydroxyl, fluoro) or replacement with other cyclic amines (e.g., piperidine (B6355638), morpholine) | To explore the impact of stereochemistry and hydrogen bonding potential on target engagement. | Improved target selectivity and pharmacokinetic properties. |
| Piperazine (B1678402) Ring | Substitution on the terminal nitrogen with various aryl, heteroaryl, or alkyl groups | To modulate solubility, lipophilicity, and interactions with the target protein. Piperazine derivatives are known for their diverse pharmacological activities. researchgate.net | Enhanced potency and altered target specificity. |
The synthesis of these analogs could be achieved through established synthetic methodologies. For instance, nucleophilic aromatic substitution reactions could be employed to introduce different amine moieties at the 3-position of the nitro-phenyl ring. The terminal nitrogen of the piperazine ring can be readily functionalized through N-alkylation or N-arylation reactions. researchgate.net
Investigation of Novel Molecular Targets and Pathways
The current understanding of the molecular targets and pathways modulated by this compound is limited. Future research should focus on identifying and validating its biological targets.
Target Identification: An unbiased approach, such as chemical proteomics using an affinity-based probe derived from the parent compound, could be employed to pull down interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry.
Pathway Analysis: Once potential targets are identified, downstream pathway analysis using techniques like Western blotting, qPCR, and RNA sequencing can elucidate the biological pathways affected by the compound. Given the presence of the nitroaromatic moiety, pathways related to cellular redox cycling and oxidative stress are of particular interest. nih.gov Additionally, the piperazine scaffold is a common feature in many centrally acting agents, suggesting that neuronal pathways should also be investigated. researchgate.net
Exploration of Multi-Target Directed Ligands and Polypharmacology
The concept of multi-target directed ligands (MTDLs) has gained significant traction in drug discovery for complex diseases where modulating a single target may not be sufficient. mdpi.com The scaffold of this compound is well-suited for development into MTDLs due to the presence of multiple functionalizable sites.
For instance, the terminal nitrogen of the piperazine could be appended with a pharmacophore known to interact with a secondary target of interest. This approach could lead to the development of novel therapeutics for diseases such as cancer or neurodegenerative disorders, where a polypharmacological approach is often beneficial. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govnih.gov These computational tools can be integrated into the research pipeline for this compound in several ways:
Virtual Screening: AI-powered platforms can be used to screen large virtual libraries of compounds to identify novel analogs of this compound with improved predicted activity against specific targets. researchgate.net
ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable drug-like properties for synthesis. crimsonpublishers.com
De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound, optimized for desired biological activities and physicochemical properties.
Comparative Studies with Clinically Relevant Compounds to Elucidate Mechanistic Differences
To better understand the unique therapeutic potential of this compound and its future analogs, comparative studies with clinically relevant drugs are crucial. For example, if this compound is found to have anticancer activity, its mechanism of action could be compared to that of established chemotherapeutic agents that target similar cellular pathways.
These studies could involve head-to-head comparisons in cell-based assays, animal models of disease, and transcriptomic or proteomic profiling. The goal would be to identify mechanistic differences that could translate into an improved therapeutic window, reduced side effects, or efficacy against drug-resistant forms of the disease.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine, and how do structural modifications impact its pharmacological profile?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions to introduce substituents on the piperazine ring. For example, elemental analysis and spectral data (e.g., NMR, IR) confirm structural integrity . Modifications like β-cyclodextrin inclusion reduce toxicity but may lower biological activity due to steric hindrance . Nitro and pyrrolidinyl groups enhance binding to targets such as calcium channels or receptors, influencing analgesic and antiplatelet effects .
- Key Consideration : Balancing substituent polarity and steric bulk is critical for optimizing pharmacokinetics and target engagement.
Q. What experimental models are used to evaluate the local anesthetic activity of piperazine derivatives, and how are these studies designed?
- Methodology : Infiltration anesthesia models in rodents measure parameters like latency to pain response and duration of sensory blockade. For example, studies compare test compounds to lidocaine, using standardized scoring for efficacy (e.g., mean anesthetic index) .
- Data Interpretation : Results from Table V in show variability in efficacy across derivatives, with phenyl-propionic acid-containing compounds exhibiting prolonged activity. Statistical analysis (e.g., ANOVA) identifies significant differences between groups.
Advanced Research Questions
Q. How can QSAR models guide the optimization of piperazine derivatives for specific biological targets?
- Methodology : QSAR studies use datasets of 80+ derivatives with logged IC50 values to correlate physicochemical properties (e.g., logP, molar refractivity) with activity. For renin inhibitors, keto-piperazine derivatives show enhanced bioavailability due to improved hydrogen bonding and reduced steric clashes .
- Application : Models prioritize substituents with electron-withdrawing groups (e.g., nitro) at the 4-position for antiplatelet activity, as predicted by computational docking to platelet receptors .
Q. What analytical techniques validate the antiplatelet activity of nitro-substituted piperazine derivatives, and how do computational predictions align with experimental results?
- Methodology : Platelet aggregation assays (e.g., using ADP or collagen as agonists) quantify inhibition rates. Computational tools (e.g., molecular dynamics) predict binding affinities to P2Y12 receptors .
- Findings : Derivatives with para-nitro groups show 40–60% inhibition in vitro, aligning with in silico predictions of high binding energy (ΔG < −8 kcal/mol) . Discrepancies arise when steric effects limit bioavailability despite favorable docking scores.
Q. How do reaction mechanisms (e.g., nitro group reduction) influence the pharmacological versatility of this compound?
- Methodology : Catalytic hydrogenation reduces the nitro group to an amine, enabling conjugation with fluorescent probes or bioactive moieties. Reaction conditions (e.g., Pd/C, H2 gas) are optimized to prevent over-reduction or ring saturation .
- Application : Reduced derivatives exhibit enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), likely due to improved membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
